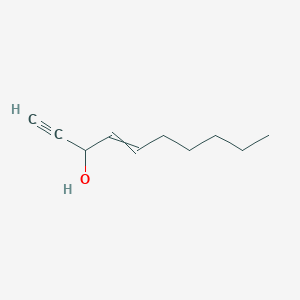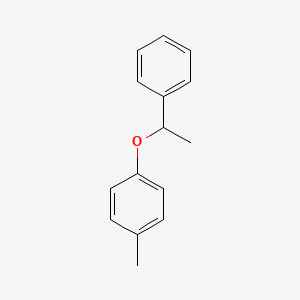
1-Methyl-4-(1-phenylethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1-phenylethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a methyl group and a phenylethoxy group
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-hydroxybenzene with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 1-Methyl-4-(1-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
科学的研究の応用
1-Methyl-4-(1-phenylethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 1-Methyl-4-(1-phenylethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The pathways involved may include metabolic transformations and signal transduction processes.
類似化合物との比較
- 1-Methyl-4-(1-methylethoxy)benzene
- 1-Methyl-4-(1-phenylethyl)benzene
- 1-Methyl-4-(1-phenylethylthio)benzene
Uniqueness: 1-Methyl-4-(1-phenylethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and phenylethoxy groups on the benzene ring differentiates it from other similar compounds and influences its reactivity and applications.
特性
CAS番号 |
88064-74-8 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
1-methyl-4-(1-phenylethoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-12-8-10-15(11-9-12)16-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3 |
InChIキー |
PIRFAYGCNYJWRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



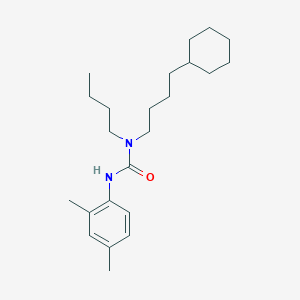
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
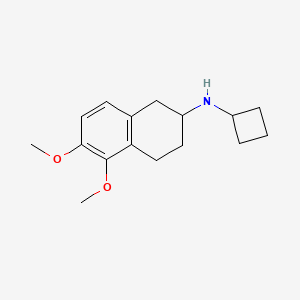

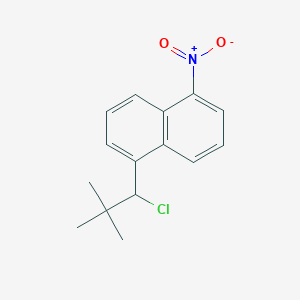

![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
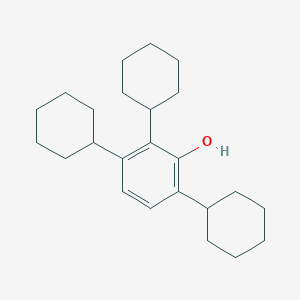
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)

